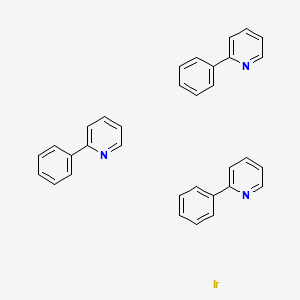

Iridium(3+);2-phenylpyridine

Beschreibung

Tris(2-phenylpyridine)iridium (Ir(ppy)₃) is a homoleptic cyclometalated iridium(III) complex with three 2-phenylpyridine (ppy) ligands arranged in a facial (fac) geometry. It is a cornerstone in organic light-emitting diode (OLED) technology due to its high phosphorescence efficiency (nearly 100% internal quantum yield) and green emission (~515 nm) enabled by strong spin-orbit coupling from the iridium center . Ir(ppy)₃ serves as a benchmark emitter for green OLEDs, achieving high electroluminescence efficiency when doped into electron-transporting matrices like 4,4′-N,N′-dicarbazole-biphenyl (CBP) . Beyond optoelectronics, Ir(ppy)₃ derivatives functionalized with cationic peptides exhibit anticancer activity by inducing paraptosis-like cell death via intracellular Ca²⁺ overload .

Eigenschaften

CAS-Nummer |

94928-86-6 |

|---|---|

Molekularformel |

C33H24IrN3 |

Molekulargewicht |

654.8 g/mol |

IUPAC-Name |

iridium(3+);tris(2-phenylpyridine) |

InChI |

InChI=1S/3C11H8N.Ir/c3*1-2-6-10(7-3-1)11-8-4-5-9-12-11;/h3*1-6,8-9H;/q3*-1;+3 |

InChI-Schlüssel |

NSABRUJKERBGOU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir+3] |

Andere CAS-Nummern |

693794-98-8 |

Piktogramme |

Irritant |

Synonyme |

tris(2-phenylpyridine)iridium(III) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

One-Step Hydrothermal Synthesis Using Iridium(III) Chloride

A robust, scalable, and cost-effective method was developed by Teegardin et al. in 2018, which involves a one-step hydrothermal reaction of iridium(III) chloride anhydrous with a large excess of 2-phenylpyridine in water as the solvent. This method yields the facial isomer of Ir(ppy)₃ in high purity and yield (up to 94%) without the need for expensive iridium precursors or multi-step synthesis.

- Reactants: IrCl₃ (0.65 g, 2.18 mmol), 2-phenylpyridine (3.74 mL, 26.1 mmol, 12 equiv)

- Solvent: Deionized water (0.003 M with respect to IrCl₃)

- Conditions: The mixture is pressurized with argon (10 psi), stirred, degassed by argon purging cycles, and heated above 200 °C under pressure.

- Workup: After reaction completion, the mixture is filtered through Celite, dried over MgSO₄, and the solvent removed by rotary evaporation at 35 °C under reduced pressure.

- Yield: 1.35 g (94%) of bright yellow solid Ir(ppy)₃.

- Purification: Initially required column chromatography but later optimized to eliminate chromatography, facilitating gram-scale synthesis with >97% purity.

- Ligand Recovery: Excess 2-phenylpyridine can be recovered up to 97% yield.

- Uses inexpensive IrCl₃ rather than costly Ir(acac)₃.

- One-step process avoids intermediate chloro-bridged dimers.

- Water as solvent is environmentally benign.

- Scalable to multigram quantities.

- High purity and yield with minimal purification effort.

- Reaction is conducted above water's boiling point under pressure; requires pressure-rated reactors and appropriate safety measures.

- Argon purging is used to maintain inert atmosphere.

Two-Step Synthesis via Chloro-Bridged Dimer Intermediate

Traditional methods often involve a two-step process:

- Formation of a chloro-bridged dimer by reacting IrCl₃ with two equivalents of 2-phenylpyridine.

- Halide abstraction (often using silver salts) followed by addition of a third equivalent of 2-phenylpyridine to form the tris-cyclometalated complex.

This method is more laborious and costly due to the use of silver salts and multiple purification steps. It is also less amenable to scale-up compared to the one-step hydrothermal method.

Microwave-Assisted Synthesis

Konno et al. reported microwave synthesis of tris-cyclometalated iridium complexes, including Ir(ppy)₃, requiring a large excess of ligand (50-100 equivalents). While this method reduces reaction time, it is limited in scale due to microwave equipment constraints and ligand excess requirements.

Deuterated Analog Synthesis

A specialized synthesis involves preparing all-deuterated Ir(ppy)₃ to enhance device stability in electrophosphorescence applications. This method follows similar cyclometalation chemistry but uses deuterated 2-phenylpyridine ligands. The resulting complex exhibits significantly improved device lifetime and current density due to the stronger C–D bonds ("deuterium effect").

Comparative Data Table of Preparation Methods

| Method | Iridium Source | Ligand Equiv. | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Scale | Notes |

|---|---|---|---|---|---|---|---|---|

| One-step hydrothermal (Teegardin et al.) | IrCl₃ anhydrous | 12 | Water | >200 °C, pressurized argon (10 psi) | 94 | >97 | Gram to multigram | No chromatography needed, ligand recovery |

| Two-step via chloro-bridged dimer | IrCl₃ | 2-3 | Organic solvent | Multi-step, silver salt halide abstraction | Variable | High | Small to medium | More costly and laborious |

| Microwave-assisted synthesis | IrCl₃ | 50-100 | Organic solvent | Microwave heating | Not reported | Not reported | Small | Limited scale, large ligand excess |

| Deuterated ligand synthesis | IrCl₃ + deuterated ligand | 3 | Organic solvent | Similar to one-step | Not reported | High | Small | Enhanced stability for devices |

Research Findings and Practical Considerations

- The one-step hydrothermal method is currently the most efficient and scalable approach for preparing high-purity Tris(2-phenylpyridine)iridium.

- The facial isomer is thermodynamically favored at elevated temperatures (>200 °C) and is the desired product for photophysical applications.

- Purification challenges due to low solubility have been addressed by avoiding chromatography and optimizing solvent removal.

- Recovery of excess ligand improves cost efficiency.

- Safety protocols for high-temperature, pressurized aqueous reactions are critical.

- Deuterated analogs synthesized via similar methods provide enhanced performance in optoelectronic devices, highlighting the versatility of these synthetic routes.

Analyse Chemischer Reaktionen

Photoredox Catalysis

[Ir(ppy)₃] exhibits strong reducing power in its excited state (−2.14 V vs. SCE), enabling participation in redox reactions:

Electron Transfer Mechanisms

Applications :

-

C–H Activation : Facilitates cross-coupling reactions via single-electron transfer (SET) .

-

Singlet Oxygen Generation : Acts as a photosensitizer, transferring energy to molecular oxygen (¹O₂) under blue light (465 nm) .

Data :

| Substrate | Reaction Type | Efficiency (Φ) | Reference |

|---|---|---|---|

| 1,3-Diphenylisobenzofuran | ¹O₂ Oxidation | Φ = 0.62 | |

| Thioanisole | Sulfoxidation | >90% yield |

pH-Responsive Ligand Modifications

Functionalization of [Ir(ppy)₃] with pyridyl groups enables pH-dependent emission shifts:

Protonation of Pyridyl Ligands

-

Neutral Conditions : Emits green light (λₑₘ ≈ 500 nm, Φ = 0.45) .

-

Acidic Conditions : Protonation induces red-shifted emission (λₑₘ ≈ 600 nm, Φ = 0.18) due to stabilization of ligand-centered excited states .

Reaction :

Applications :

Post-Synthetic Functionalization

Derivatives are synthesized via Suzuki–Miyaura cross-coupling for tailored properties:

Microwave-Assisted Ligand Modification

Conditions :

Key Derivatives :

| Derivative | Modification Site | Application |

|---|---|---|

| [Ir(4Pyppy)₃] | 5′-pyridyl on ppy | pH-responsive bioimaging |

| [Ir(3Pyppym)₃] | Pyridyl on phenylpyrimidine | Enhanced ¹O₂ generation |

Energy Transfer in OLEDs

[Ir(ppy)₃] undergoes triplet-triplet energy transfer in electroluminescent devices:

\text{ Ir ppy }_3]^*\rightarrow \text{Host Matrix}\(\text{Energy Transfer})

Performance Metrics :

Stability and Decomposition

Wissenschaftliche Forschungsanwendungen

Organic Light-Emitting Diodes (OLEDs)

Electrophosphorescent Devices

Ir(ppy)₃ is extensively used in OLED technology due to its high efficiency as an electrophosphorescent material. It emits green light and can achieve internal quantum efficiencies approaching 100% when incorporated into various electron-transport layer (ETL) hosts. Research has demonstrated that devices doped with Ir(ppy)₃ can yield remarkable external quantum efficiencies and luminous power efficiencies, making them suitable for high-performance display technologies .

Stability Enhancements

Recent studies have focused on improving the stability of OLEDs using deuterated forms of Ir(ppy)₃. Devices utilizing all-deuterated Ir(ppy)₃ exhibit significantly enhanced current densities and lifetimes, attributed to the more stable C–D bonds compared to C–H bonds in traditional devices . This "deuterium effect" underscores the potential for developing longer-lasting OLEDs.

Photoredox Catalysis

Catalytic Applications

Tris(2-phenylpyridine)iridium has emerged as a powerful catalyst in photoredox reactions, facilitating various organic transformations under visible light irradiation. Its excited state possesses a high reduction potential, enabling it to participate in diverse reactions such as hydrodeiodination and decarboxylative arylation . The ability of Ir(ppy)₃ to undergo both redox chemistry and energy transfer processes expands its utility in synthetic organic chemistry.

Case Studies

Notable studies include the work by Stephenson et al., which reported efficient hydrodeiodination of alkyl, alkenyl, and aryl iodides using Ir(ppy)₃ as a photocatalyst. Similarly, Macmillan's research demonstrated that various neutral complexes derived from Ir(ppy)₃ outperformed it in specific reactions, indicating the versatility of iridium-based photocatalysts .

Electrochemiluminescence

Sensing Technologies

Ir(ppy)₃ has found applications in electrochemiluminescence (ECL), where it serves as a luminescent probe in sensing technologies. Its unique properties allow for enhanced detection capabilities in various analytical applications . The development of water-soluble iridium nanorods via functionalization of Ir(ppy)₃ has further broadened its application scope in ECL-based sensing platforms.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of Tris(2-phenylpyridine)iridium involves its ability to act as a photocatalyst. Upon irradiation with visible light, the compound undergoes electronic excitation, leading to the formation of excited states. These excited states can then participate in various photoredox reactions, transferring energy or electrons to other molecules . The compound’s high reduction potential makes it particularly effective in these processes .

Vergleich Mit ähnlichen Verbindungen

Tris(2,2’-Bipyridine)iridium(III) and Tris(1,10-Phenanthroline)iridium(III)

These homoleptic complexes feature bidentate ligands (2,2’-bipyridine [bpy] or 1,10-phenanthroline [phen]) instead of cyclometalating ppy ligands. Key differences include:

- Emission Properties : Ir(bpy)₃ and Ir(phen)₃ exhibit weaker phosphorescence in solution due to lower spin-orbit coupling efficiency compared to Ir(ppy)₃. Their emission is typically blue-shifted but less intense .

- Ag/Ag⁺) than Ir(bpy)₃ (+0.31 V), making it more stable in OLED device operation .

- Applications : Ir(bpy)₃ is primarily used in sensing and catalysis, whereas Ir(ppy)₃ dominates in optoelectronics due to superior luminescence efficiency .

Heteroleptic Iridium Complexes

Heteroleptic complexes combine two cyclometalating ligands (C^N) with one ancillary ligand (e.g., acetylacetonate [acac] or picolinate). Notable examples include:

- FIrpic (bis2-(4,6-difluorophenyl)pyridinato-C²,Niridium):

- Ir(MDQ)₂(acac) (bis[2-methyldibenzo[f,h]quinoxaline]-(acetylacetonate)iridium(III)): Emission: Red (~620 nm), complementing Ir(ppy)₃ in white OLEDs . Synthesis: Easier purification than Ir(ppy)₃ due to milder reaction conditions (65°C vs. 200°C for homoleptic complexes) .

Deuterated Tris(2-phenylpyridine)iridium

Perdeuteration of Ir(ppy)₃ (replacing hydrogen with deuterium) enhances stability and efficiency:

Homoleptic Complexes with Modified Ligands

Substituents on the ppy ligand backbone tune optoelectronic properties:

- Horizontal Dipole Orientation (EDO) : Trimethylsilane or cyclopentylmethyl substituents improve EDO from 76.5% (Ir(ppy)₃) to 87.5%, boosting light outcoupling efficiency in OLEDs .

- Emission Color : Methyl or tert-butyl groups red-shift emission, while electron-withdrawing groups (e.g., -CF₃) blue-shift it .

Q & A

Q. What are the standard methods for synthesizing and characterizing Tris(2-phenylpyridine)iridium in academic research?

Tris(2-phenylpyridine)iridium is typically synthesized via cyclometalation reactions, where iridium(III) chloride hydrate reacts with 2-phenylpyridine ligands under reflux in a mixture of ethylene glycol and water. Characterization involves nuclear magnetic resonance (NMR) spectroscopy for ligand coordination confirmation, elemental analysis for purity assessment, and X-ray crystallography to resolve its octahedral geometry . Mass spectrometry (e.g., MALDI-TOF) is used to verify molecular weight (654.78 g/mol) and ligand stoichiometry .

Q. What safety protocols are critical when handling Tris(2-phenylpyridine)iridium in laboratory settings?

Key precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319) .

- Ventilation: Use fume hoods to minimize inhalation of dust (H335) .

- Storage: Keep in airtight containers at room temperature in dry conditions to prevent decomposition .

- Spill Management: Avoid dust generation; use wet methods or HEPA vacuums for cleanup .

Q. How are the photophysical properties of Tris(2-phenylpyridine)iridium measured, and what parameters define its emission efficiency?

Photoluminescence quantum yield (PLQY) and lifetime are measured using time-resolved spectroscopy (e.g., TCSPC). Key parameters include:

Advanced Research Questions

Q. What mechanistic insights explain the third-order kinetics in Sc³⁺-promoted electron transfer reactions involving Tris(2-phenylpyridine)iridium?

In propionitrile, Sc³⁺ stabilizes the transition state during electron transfer to p-benzoquinone (Q), leading to a third-order dependence on [Sc³⁺] and second-order on [Q]. This arises from:

Q. How does ligand functionalization alter the anticancer activity of Tris(2-phenylpyridine)iridium complexes?

Cationic peptide conjugation at the 4′-position of the 2-phenylpyridine ligand enhances cellular uptake and induces paraptosis (non-apoptotic cell death) via Ca²⁺-dependent endoplasmic reticulum stress. Researchers use:

- In vitro assays: MTT tests for IC₅₀ determination.

- Confocal microscopy: To track intracellular Ca²⁺ flux and organelle morphology .

Q. How can contradictory data on the stability of Tris(2-phenylpyridine)iridium under oxidative conditions be resolved?

Discrepancies in decomposition pathways (e.g., iridium oxide vs. carbon monoxide formation) may arise from reaction conditions. To address this:

Q. What strategies optimize the efficiency of Tris(2-phenylpyridine)iridium in phosphorescent OLEDs (PhOLEDs)?

Enhancement methods include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.